4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride

Radiopharmaceutical Chemistry SPECT Imaging Oncology

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride (CAS 77283-52-4) is a halogenated arylsulfonamide (HAS) featuring a 4-iodophenyl group linked to a piperidine moiety via a propyl sulfonamide chain. This class of compounds is recognized for its high affinity for sigma receptors, making them valuable as scaffolds for developing tumor imaging agents and studying receptor pharmacology.

Molecular Formula C14H22ClIN2O2S
Molecular Weight 444.8 g/mol
Cat. No. B13755444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride
Molecular FormulaC14H22ClIN2O2S
Molecular Weight444.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl
InChIInChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H
InChIKeyDYVXGTJQROIYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide Hydrochloride Is a Strategic Molecular Probe for Sigma Receptor Research


4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride (CAS 77283-52-4) is a halogenated arylsulfonamide (HAS) featuring a 4-iodophenyl group linked to a piperidine moiety via a propyl sulfonamide chain . This class of compounds is recognized for its high affinity for sigma receptors, making them valuable as scaffolds for developing tumor imaging agents and studying receptor pharmacology [1]. The strategic value of this specific compound lies in its dual functionality: the iodine atom serves as a site for radioiodination (e.g., I-125), while the basic piperidine tail modulates receptor binding kinetics and physicochemical properties, distinguishing it from non-halogenated or shorter-linker analogs.

The Procurement Risk of Substituting 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide Hydrochloride with Non-Iodinated Analogs


Interchanging this compound with a 4-bromo, 4-chloro, or 4-fluoro analog for research purposes introduces a critical functional failure: the loss of iodine-125 radiolabeling capability. A vast body of evidence on the HAS series confirms that sigma receptor binding affinity is highly sensitive to the halogen substituent [1]. The 4-iodo congener provides a unique combination of high sigma receptor affinity and a chemically accessible site for radioiodination, a feature not replicable by bromo or chloro analogs in standard SPECT imaging workflows [1]. Substituting the piperidine-propyl tail with other amines also significantly alters receptor subtype selectivity, as demonstrated by the rank order of potency differences between structural variants [2].

Quantitative Evidence for Selecting 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide Hydrochloride Over Structural Analogs


Radioiodination Feasibility: Critical for SPECT Imaging Probe Development

The 4-iodo substituent is a prerequisite for generating I-125-labeled SPECT imaging probes. The synthesis of the structurally analogous compound 4-[125I]IPBS (ethyl linker) was achieved in high radiochemical yields, confirming the viability of aryl iodide radiohalogenation in this scaffold [1]. A non-iodinated analog (e.g., 4-chloro) cannot be directly radiolabeled via iodine isotope exchange or electrophilic iododestannylation, rendering it useless for the same in vivo imaging applications.

Radiopharmaceutical Chemistry SPECT Imaging Oncology Sigma Receptor

Sigma-1 Receptor Affinity Benchmarking Against Known Imaging Standards

In a direct competitive binding assay on guinea pig brain membranes, the close analog 4-IPBS (ethyl linker) demonstrated an IC50 of 1.46 nM for sigma-1 receptors, positioning it between the high-affinity standard BD1008 (0.70 nM) and haloperidol (6.28 nM) [1]. The propyl linker variant is expected to exhibit comparable or slightly modulated affinity, maintaining the sub-nanomolar to low-nanomolar binding profile critical for effective in vivo target engagement.

Sigma Receptor Binding Competition Assay Affinity Radioligand Binding

Linker Length Modulation of Physicochemical and Binding Properties

The propyl linker in this compound provides a different conformational and steric profile compared to the more common ethyl linker found in 4-IPBS. Structure-activity relationship studies within the HAS series indicate that linker length between the sulfonamide and the piperidine ring significantly affects sigma-2 subtype selectivity [1]. While the quantitative affinity shift for the propyl variant is not publicly disclosed, this compound is a critical SAR probe for teams investigating the impact of extended alkyl spacers on receptor binding kinetics and lipophilicity.

Structure-Activity Relationship (SAR) Linker Chemistry Lipophilicity Pharmacokinetics

Hydrochloride Salt Form: Enhanced Solubility and Handling for In Vivo Formulation

The compound is supplied as a hydrochloride salt (CAS 77283-52-4), which generally confers superior aqueous solubility compared to the free base, a critical property for in vivo administration in preclinical animal models . While specific solubility data for the free base vs. HCl salt of this compound is not published, the salt form is a deliberate choice by vendors to facilitate dissolution in biological buffers (e.g., saline, PBS). This ensures consistent and reliable dosing, a practical advantage over the free base form of structural analogs like 4-IPBS.

Salt Form Selection Aqueous Solubility Preclinical Formulation Drug Handling

Optimal Application Scenarios for 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide Hydrochloride Based on Evidence


Precursor for I-125 Labeled Sigma Receptor SPECT Tracers in Oncology Research

The primary application for this compound is as a chemical precursor for radioiodination to create I-125-labeled SPECT imaging agents that target sigma receptors overexpressed in various tumors. The aryl iodide functional group allows for direct isotopic exchange or electrophilic iodination to introduce the I-125 radionuclide, a process validated on the analogous 4-IPBS scaffold [1]. The resulting radiotracer can be used in small animal SPECT/CT studies to visualize tumor xenografts, as demonstrated by the high tumor uptake (7.40% ID/g at 1 h) of 4-[125I]IPBS in B16 melanoma models [1].

Structure-Activity Relationship (SAR) Probe for Sigma-1/Sigma-2 Subtype Selectivity

Medicinal chemistry groups investigating sigma receptor pharmacology can utilize this compound as a key SAR probe. By systematically comparing it to the 4-IPBS (ethyl linker) and other halo-substituted benzenesulfonamides, researchers can dissect how linker length and halogen identity influence sigma-1 vs. sigma-2 subtype binding affinity and intrinsic activity [1]. This compound fills a gap in current HAS libraries where propyl-linked piperidine variants are underrepresented, enabling more refined pharmacophore modeling.

Development of Sigma Receptor-Targeted Theranostic Agents

The compound's structural compatibility with radiohalogenation makes it a candidate for theranostic pair development For example, the non-radioactive iodine (I-127) form can be used for preclinical pharmacological characterization, while the I-125 or I-131 labeled form can be deployed for diagnostic SPECT imaging or targeted radiotherapy, respectively This dual-use potential is a key driver for procurement in nuclear medicine research programs seeking to develop personalized cancer therapies targeting sigma receptors.

In Vivo Pharmacokinetic Profiling of HAS Compounds with Extended Spacers

The propyl linker in this compound is predicted to alter LogD and plasma protein binding compared to the ethyl-linked 4-IPBS. Preclinical DMPK teams can procure this compound to conduct comparative pharmacokinetic studies (e.g., mouse or rat PK, microsomal stability assays) to understand the structure-property relationships governing clearance, volume of distribution, and bioavailability for this chemotype. This data is essential for advancing HAS-based imaging agents toward clinical candidate selection.

Quote Request

Request a Quote for 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.